N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of pain and inflammation. Unlike traditional NSAIDs, ATB-346 has been designed to provide pain relief without causing gastrointestinal side effects.
作用機序
Studies: Further studies are needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide and its potential for the treatment of other diseases.
5. Safety Studies: Further safety studies are needed to determine the long-term safety profile of N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide.
実験室実験の利点と制限
One advantage of N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is its ability to reduce pain and inflammation without causing gastrointestinal side effects. This makes it a promising candidate for the treatment of chronic pain and inflammation. However, one limitation of N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is that it is a prodrug that requires activation by esterase. This may limit its effectiveness in certain patient populations.
将来の方向性
1. Clinical Trials: N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is currently in phase II clinical trials for the treatment of osteoarthritis. Future clinical trials will be necessary to determine the efficacy and safety of N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide in other patient populations.
2. Combination Therapy: N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide may be used in combination with other drugs to enhance its effectiveness in reducing pain and inflammation.
3. Novel Formulations: N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide may be formulated in novel ways to improve its bioavailability and efficacy.
4.
合成法
N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminosulfonylphenyl)hydrazinecarbothioamide to form the desired product.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has been extensively studied in preclinical models of inflammation and pain. These studies have demonstrated that N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is effective in reducing pain and inflammation without causing gastrointestinal side effects. N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has also been shown to have a better safety profile compared to traditional NSAIDs.
特性
製品名 |
N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide |
---|---|
分子式 |
C20H26N4O6S2 |
分子量 |
482.6 g/mol |
IUPAC名 |
1-(4-sulfamoylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C20H26N4O6S2/c1-4-28-16-11-13(12-17(29-5-2)18(16)30-6-3)19(25)23-24-20(31)22-14-7-9-15(10-8-14)32(21,26)27/h7-12H,4-6H2,1-3H3,(H,23,25)(H2,21,26,27)(H2,22,24,31) |
InChIキー |
ZXURUEREJSGYNS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。